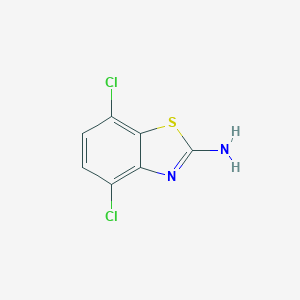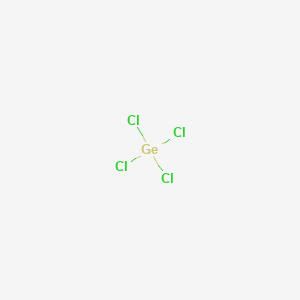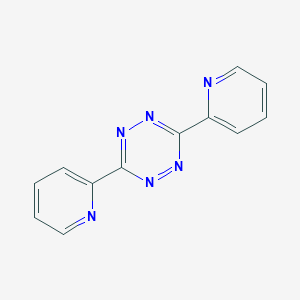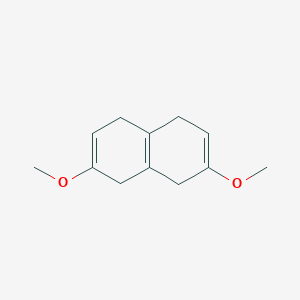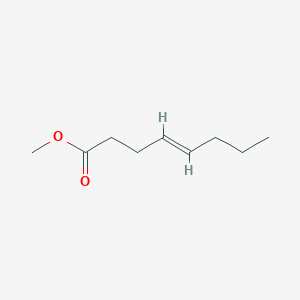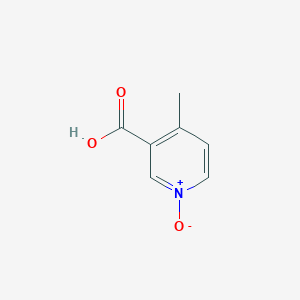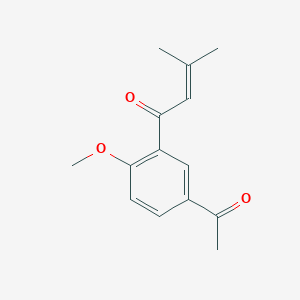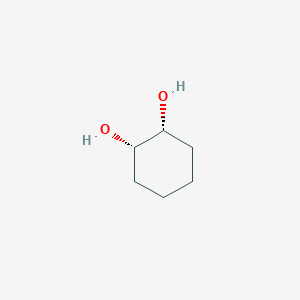
cis-1,2-Ciclohexanodiol
Descripción general
Descripción
Cis-1,2-Cyclohexanediol (CCHD) is a cyclic alcohol composed of six carbon atoms, with two hydroxyl groups attached to adjacent carbon atoms. It is a colorless liquid with a sweet, musty odor. CCHD is found in a variety of natural products, such as essential oils, and is also used in a variety of industrial applications. CCHD has been studied for its potential use as an antioxidant, anti-inflammatory, and antifungal agent, as well as its potential applications in pharmaceuticals, cosmetics, and food products.
Aplicaciones Científicas De Investigación
Estructura química y propiedades
“cis-1,2-Ciclohexanodiol” tiene la fórmula molecular C6H12O2 y un peso molecular de 116.1583 . También se conoce con otros nombres como “cis-1,2-Dihidroxiciclohexano” y "Grandidentol" .
Intermedio farmacéutico
“this compound” se utiliza como intermedio farmacéutico . Esto significa que se utiliza en la síntesis de varios fármacos.
Deshidrogenación a catecol
“this compound” puede deshidrogenarse a catecol . Esta reacción es catalizada por nanopartículas de especies de níquel de sílice tipo núcleo-capa . El catecol es un compuesto importante que se utiliza en diversas industrias, incluida la industria farmacéutica.
Estudios de estructura cristalina
Se ha informado la estructura cristalina de un complejo de cromo (V) con “this compound” . Tales estudios son importantes para comprender las propiedades y las aplicaciones potenciales del compuesto.
Oxidación enzimática
“this compound” puede oxidarse enzimáticamente por Gluconobacter oxydans (ATCC 621) . La oxidación enzimática es un proceso clave en varias industrias químicas y farmacéuticas.
Investigación termoquímica
“this compound” se utiliza en la investigación termoquímica . Tiene datos disponibles sobre el calor específico y el cambio de fase, que son importantes para comprender su comportamiento en diferentes condiciones .
Mecanismo De Acción
Mode of Action
cis-1,2-Cyclohexanediol can undergo several reactions due to its two hydroxyl groups. It can participate in dehydration, halogenation, dehydrogenation, and esterification . For instance, it can be converted to catechol through a dehydrogenation process catalyzed by nickel species nanoparticles . Additionally, it can be oxidized by Gluconobacter oxydans (ATCC 621), a type of bacteria .
Biochemical Pathways
cis-1,2-Cyclohexanediol is involved in several biochemical pathways. It can be synthesized through the hydrolysis of cyclohexene oxide or the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide . Both reactions can be catalyzed by zeolites under solvent-free conditions . Moreover, cis-1,2-Cyclohexanediol can be converted to catechol, a valuable chemical used in various industries .
Result of Action
The molecular and cellular effects of cis-1,2-Cyclohexanediol’s action depend on the specific reaction it’s involved in. For instance, in the dehydrogenation process, it’s converted into catechol, a compound with various applications in the chemical industry . In the oxidation process by Gluconobacter oxydans, it’s likely that it undergoes a redox reaction .
Action Environment
The action, efficacy, and stability of cis-1,2-Cyclohexanediol can be influenced by various environmental factors. For example, the hydrolysis of cyclohexene oxide to produce cis-1,2-Cyclohexanediol can be effectively conducted by heating in water between 100 and 140 °C . This suggests that temperature is a crucial factor in this reaction. Additionally, the pH level can affect the enzymatic oxidation of cis-1,2-Cyclohexanediol by Gluconobacter oxydans .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
The enzymatic oxidation of cis-1,2-Cyclohexanediol and related substrates by Gluconobacter oxydans (ATCC 621) has been investigated . At low pH, membrane-bound enzymes were active and at high pH, NAD-dependent, soluble enzymes showed activity .
Molecular Mechanism
The molecular mechanism of cis-1,2-Cyclohexanediol involves its oxidation by Gluconobacter oxydans. This process is pH-dependent, with different enzymes being active at low and high pH .
Metabolic Pathways
cis-1,2-Cyclohexanediol is involved in the metabolic pathway of enzymatic oxidation by Gluconobacter oxydans
Propiedades
IUPAC Name |
(1R,2S)-cyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURGBBHAOXLIO-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016514 | |
| Record name | rel-(1R,2S)-1,2-Cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Acros Organics MSDS] | |
| Record name | cis-1,2-Cyclohexanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | cis-1,2-Cyclohexanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1792-81-0 | |
| Record name | cis-1,2-Cyclohexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1792-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanediol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(1R,2S)-1,2-Cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-CYCLOHEXANEDIOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FB3QY86K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cis-1,2-cyclohexanediol?
A1: The molecular formula of cis-1,2-cyclohexanediol is C6H12O2, and its molecular weight is 116.16 g/mol.
Q2: What spectroscopic techniques have been used to characterize cis-1,2-cyclohexanediol?
A2: Cis-1,2-cyclohexanediol has been studied using various spectroscopic techniques, including:
- Rotational Spectroscopy: This method helped identify different conformers of cis-1,2-cyclohexanediol in the gas phase. []
- Infrared (IR) Spectroscopy: IR spectroscopy has been utilized to study phase transitions in cis-1,2-cyclohexanediol and to monitor its formation during the oxidation of cyclohexene. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR have been employed to determine the structure and stereochemistry of cis-1,2-cyclohexanediol and its derivatives, as well as to study its interaction with cyclodextrins. [, , , ]
- Mass Spectrometry (MS): MS has been used in conjunction with gas chromatography to identify cis-1,2-cyclohexanediol in complex mixtures and to determine the composition of chromium(V) complexes with cis-1,2-cyclohexanediol. [, ]
Q3: Is cis-1,2-cyclohexanediol stable in aqueous solutions?
A: The stability of cis-1,2-cyclohexanediol in aqueous solutions can vary depending on the pH and the presence of other compounds. Research suggests that phenylarsonic acid derivatives of cis-1,2-cyclohexanediol show varying degrees of stability in acidic and neutral aqueous solutions containing organic co-solvents. []
Q4: Can cis-1,2-cyclohexanediol be used as a ligand in catalytic reactions?
A: Yes, cis-1,2-cyclohexanediol has shown promise as a ligand in copper-catalyzed cross-coupling reactions for the synthesis of aryl, heteroaryl, and vinyl sulfides. Notably, it exhibits higher activity compared to other diols like trans-1,2-cyclohexanediol or ethylene glycol. [, ]
Q5: What is the role of cis-1,2-cyclohexanediol in the oxidation of cyclohexene?
A: Cis-1,2-cyclohexanediol is a product of cyclohexene oxidation. Studies investigating the mechanism of cyclohexene oxidation with hydrogen peroxide over mesoporous niobium oxide suggest that cis-1,2-cyclohexanediol is formed through the hydrolysis of 1,2-epoxycyclohexane, which is the initial oxidation product. []
Q6: Have there been any computational studies on cis-1,2-cyclohexanediol?
A6: Yes, computational chemistry methods, particularly density functional theory (DFT) calculations, have been employed to:
- Investigate the conformational space of cis-1,2-cyclohexanediol and determine the relative energies of different conformers. []
- Study the self-recognition of cis-1,2-cyclohexanediol and understand the preference for homochiral or heterochiral dimer formation. []
Q7: How does the cis configuration of 1,2-cyclohexanediol influence its properties compared to its trans isomer?
A7: The cis configuration significantly impacts the reactivity and interactions of 1,2-cyclohexanediol:
- Acetalization: Trans-1,2-cyclohexanediol predominantly forms 1,4,5,8-tetraoxadecalins upon reaction with glyoxal, while cis-1,2-cyclohexanediol yields mainly 2,2′-bi-1,3-dioxolanes. [, ]
- Ligand Activity: In copper-catalyzed sulfide synthesis, cis-1,2-cyclohexanediol demonstrates superior activity as a ligand compared to its trans counterpart, highlighting the importance of the cis configuration for effective metal coordination. []
Q8: Does the presence of a phenyl substituent affect the properties of cis-1,2-cyclohexanediol?
A8: Introducing a phenyl substituent to cis-1,2-cyclohexanediol, as in 1-phenyl-cis-1,2-cyclohexanediol, leads to:
- Conformational Locking: The phenyl group restricts the conformational flexibility of the molecule compared to unsubstituted cis-1,2-cyclohexanediol. []
- Impact on Self-Recognition: 1-phenyl-cis-1,2-cyclohexanediol exhibits a preference for homochiral dimer formation, unlike the unsubstituted cis-1,2-cyclohexanediol, which favors heterochiral dimers. []
Q9: What is the solubility of cis-1,2-cyclohexanediol in different solvents?
A: While specific solubility data is limited in the provided research, it is known that cis-1,2-cyclohexanediol exhibits solubility in methanol and water. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



